[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride is a synthetic compound used in scientific research primarily for its binding affinity to serotonin receptors, particularly the 5-HT1B receptor subtype. It is not naturally occurring and is classified as a piperazine derivative. This compound serves as a valuable tool for investigating the roles and mechanisms of serotonin receptors in various biological processes. [ [] ]
The compound [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride is a synthetic organic compound characterized by its unique structure and potential applications in pharmaceuticals. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
This compound can be synthesized through various chemical processes involving piperazine and substituted phenyl groups. It is not commonly found in nature but is primarily produced in laboratory settings for research and development purposes.
The compound is classified as an organic compound due to the presence of carbon atoms bonded with other elements, primarily nitrogen and oxygen. It can be further categorized as a piperazine derivative and a carboxylic acid, specifically due to the acetic acid functional group present in its structure.
The synthesis of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and purity.
The compound can undergo various chemical reactions typical for organic compounds, including:
These reactions require specific conditions such as temperature control, solvent choice, and sometimes catalysts to facilitate the desired transformations effectively.
The mechanism of action for [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system.
Research indicates that compounds with similar structures exhibit varying degrees of affinity for different receptor subtypes, which could be explored further for therapeutic applications.
[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride has potential applications in:
This compound exemplifies the rich diversity of organic compounds and their potential roles in medicinal chemistry and biological research. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.
Piperazine, characterized as a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 4 (C₄H₁₀N₂), has evolved from its initial 19th-century application in gout treatment to a cornerstone of modern drug design. Its recognition as a "privileged scaffold" emerged following the discovery of antifilarial activity in 1,4-disubstituted piperazines by researchers at Lederle Laboratories in 1947 [3] [9]. This breakthrough catalyzed extensive exploration of piperazine derivatives across therapeutic domains.
Statistical analyses reveal piperazine as the third most prevalent N-heterocycle in FDA-approved small-molecule drugs, surpassed only by piperidine and pyridine [6]. By 2021, over 30 commercialized drugs incorporating piperazine spanned diverse categories, including antibiotics (e.g., Levofloxacin), antipsychotics (e.g., Aripiprazole), antidepressants (e.g., Vilazodone), and anticancer agents (e.g., Imatinib) [6]. The structural versatility of piperazine allows substitutions at one or both nitrogen atoms, enabling precise modulation of physicochemical properties and target interactions. Its rigid yet adaptable framework provides hydrogen bond acceptors/donors, enhancing water solubility and bioavailability—critical factors in central nervous system (CNS) drug development where penetration of the blood-brain barrier is essential [5] [9].
Table 1: Therapeutic Applications of Selected Piperazine-Containing Drugs
Drug Category | Example Agents | Primary Indications | Key Structural Features |
---|---|---|---|
Antibiotics | Levofloxacin, Ciprofloxacin | Bacterial infections | Piperazine at C7 of quinolone core |
Antipsychotics | Aripiprazole, Quetiapine | Schizophrenia, Bipolar disorder | N4-arylpiperazine linkage |
Antidepressants | Vilazodone, Trazodone | Major depressive disorder | Meta-chlorophenylpiperazine (mCPP) unit |
Anticancer | Imatinib, Dasatinib | Chronic myeloid leukemia | Piperazine as solubilizing linker |
[4-(4-Methoxyphenyl)-piperazin-1-yl]-acetic acid dihydrochloride (C₁₃H₁₈N₂O₃·2HCl) exemplifies strategic molecular hybridization in medicinal chemistry. This compound integrates three pharmacophoric elements:
The dihydrochloride salt form significantly enhances aqueous solubility—a critical parameter for oral bioavailability and formulation development. The acetic acid side chain permits versatile chemical modifications, including amide coupling, esterification, or integration into larger molecular frameworks. This flexibility is evidenced in its application as an intermediate for complex molecules like the HIV inhibitor MFCD27636063 (C₂₁H₂₄N₆O₃), which features this scaffold linked to a [1,2,4]triazolo[4,3-a]pyridine pharmacophore [8].
Structure-activity relationship (SAR) studies demonstrate that the spatial orientation of the methoxy group profoundly influences receptor affinity. Para-substitution on the phenyl ring optimizes electronic effects while maintaining molecular planarity, facilitating interactions with hydrophobic binding pockets. In antimicrobial polymer design, piperazine analogues with acetic acid derivatives exhibit non-leaching contact-killing properties when copolymerized with 2-hydroxyethyl methacrylate (HEMA), achieving >90% bacterial reduction against E. coli and S. aureus within 10 minutes [6].
Methoxy-substituted arylpiperazines represent a therapeutically significant subclass, with the 4-methoxyphenylpiperazine (MeOPP) moiety demonstrating particular utility in neurological and cardiovascular agents. The electron-donating methoxy group fine-tunes the electron density of the aromatic system, enhancing affinity for monoamine receptors and transporters while improving metabolic stability compared to unsubstituted phenylpiperazines [5] [9].
In neuroscience applications, 4-methoxyphenylpiperazine derivatives exhibit nanomolar affinity for α₁-adrenergic receptors (22-250 nM range), positioning them as candidates for hypertension, benign prostatic hyperplasia, and neurodegenerative disorders [7]. Molecular docking studies reveal that the methoxy oxygen forms hydrogen bonds with serine residues in the adrenergic receptor binding pocket, while the protonated piperazine nitrogen engages in ionic interactions with aspartate residues [7]. This dual interaction mode is exemplified in compounds like 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which demonstrate improved selectivity profiles compared to first-generation α₁-antagonists [7].
Table 2: Biological Activities of Methoxy-Substituted Arylpiperazine Derivatives
Biological Target | Representative Structure | Activity Range | Therapeutic Potential |
---|---|---|---|
α₁-Adrenergic receptors | 2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 22-250 nM IC₅₀ | Hypertension, BPH treatment |
5-HT₁A/2A serotonin receptors | 1-(2-methoxyphenyl)piperazine derivatives | 15-80 nM Kᵢ | Antidepressant, anxiolytic development |
HIV-1 reverse transcriptase | MFCD27636063-type hybrids | <1 μM EC₅₀ | Next-generation antiviral agents |
Tumor cell lines | Chalcone-piperazine hybrids with p-methoxyaryl unit | 0.19-9.52 μM IC₅₀ | Anticancer lead optimization |
Beyond neurological applications, methoxyarylpiperazines enhance anticancer activity when incorporated into natural product hybrids. For instance, chalcone-piperazine derivatives featuring 4-methoxyphenyl groups exhibit IC₅₀ values of 0.19 μM against A549 lung cancer cells—60-fold more potent than cisplatin [1]. Similarly, oroxylin A-piperazine conjugates with optimized carbon spacers demonstrate 5-20-fold increased cytotoxicity (IC₅₀ = 1.42 μM against HCT116 cells) compared to the parent flavonoid [1]. The methoxy group's contribution to lipophilicity (log P optimization) facilitates membrane penetration while maintaining sufficient solubility for intracellular delivery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1